3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine
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Overview
Description
3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine is a complex organic compound that features a furan ring, a pyridazine ring, and a piperazine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridazine intermediates, followed by the introduction of the piperazine ring. The trifluoromethyl group is then added to the pyrimidine ring through nucleophilic substitution reactions. Common reagents used in these reactions include trifluoromethyl iodide, piperazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-6-[4-[6-(methyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine
- 3-(Furan-2-yl)-6-[4-[6-(chloro)pyrimidin-4-yl]piperazin-1-yl]pyridazine
Uniqueness
The presence of the trifluoromethyl group in 3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)14-10-16(22-11-21-14)26-7-5-25(6-8-26)15-4-3-12(23-24-15)13-2-1-9-27-13/h1-4,9-11H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAWEADFHGMJSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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